An In-depth Technical Guide to (2S)-2-(oxan-4-yl)propan-1-amine: A Chiral Building Block for Modern Drug Discovery
An In-depth Technical Guide to (2S)-2-(oxan-4-yl)propan-1-amine: A Chiral Building Block for Modern Drug Discovery
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of the chiral amine, (2S)-2-(oxan-4-yl)propan-1-amine. This document is intended for researchers, scientists, and drug development professionals who are interested in leveraging novel chiral building blocks for the synthesis of complex molecular architectures with therapeutic potential.
Introduction and Chemical Identity
(2S)-2-(oxan-4-yl)propan-1-amine is a primary amine featuring a stereogenic center and a tetrahydropyran (oxane) moiety. The presence of the chiral center makes it a valuable synthon for asymmetric synthesis, where precise control of stereochemistry is paramount for biological activity. The oxane ring, a common motif in natural products and pharmaceuticals, can influence physicochemical properties such as solubility and metabolic stability.
Chemical Structure:
Caption: Figure 1: 2D Structure of (2S)-2-(oxan-4-yl)propan-1-amine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-(oxan-4-yl)propan-1-amine | - |
| Molecular Formula | C₈H₁₇NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| Canonical SMILES | CC1CCOCC1 | - |
| InChIKey | FZSLTQVQTWQEEO-VKHMYHEASA-N | - |
| CAS Number | Not available for the pure (S)-enantiomer. | - |
Physicochemical and Predicted Properties
Detailed experimental data for (2S)-2-(oxan-4-yl)propan-1-amine is not extensively available in peer-reviewed literature. However, we can infer its likely properties based on its structure and data from its racemic mixture and related compounds. The following table presents a combination of predicted and known values for structurally similar molecules.
Table 2: Physicochemical Properties
| Property | Predicted/Estimated Value | Notes |
| Appearance | Colorless to pale yellow liquid | Based on similar aliphatic amines. |
| Boiling Point | ~180-190 °C at 760 mmHg | Estimated based on the racemic mixture and similar structures. |
| Density | ~0.95 g/cm³ | Estimated. |
| Solubility | Soluble in water and common organic solvents. | The amine and ether functionalities suggest good solubility in polar solvents. |
| pKa (conjugate acid) | ~9.5 - 10.5 | Typical for primary alkylamines. |
| XLogP | 0.7 | Predicted for the racemic mixture.[1] |
Stereospecific Synthesis
The synthesis of enantiomerically pure (2S)-2-(oxan-4-yl)propan-1-amine is best approached through a stereospecific route starting from a chiral precursor. A logical and efficient pathway involves the asymmetric synthesis of the corresponding chiral alcohol, (2S)-2-(oxan-4-yl)propan-1-ol, followed by its conversion to the target amine. The commercial availability of the precursor alcohol (CAS 2248197-91-1) validates the feasibility of this approach.[2]
Synthesis of Chiral Precursor: (2S)-2-(oxan-4-yl)propan-1-ol
A robust method for establishing the stereocenter is the asymmetric reduction of a prochiral ketone, 1-(oxan-4-yl)propan-1-one. This transformation can be achieved with high enantioselectivity using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst.
Caption: Figure 2: Synthesis of the chiral alcohol precursor.
Experimental Protocol: Asymmetric Reduction
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Setup: A flame-dried, three-necked round-bottom flask is assembled with a dropping funnel, a thermometer, and a nitrogen inlet. The system is maintained under a positive pressure of dry nitrogen.
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Catalyst Charging: The flask is charged with a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) in anhydrous tetrahydrofuran (THF).
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Borane Addition: The solution is cooled to 0 °C, and a borane source, such as borane-dimethyl sulfide complex (BMS, 1.0-1.2 equivalents), is added dropwise, maintaining the temperature below 5 °C.
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Substrate Addition: A solution of 1-(oxan-4-yl)propan-1-one (1.0 equivalent) in anhydrous THF is added dropwise over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
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Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting ketone.
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Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.
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Workup and Purification: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with saturated aqueous ammonium chloride, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield enantiomerically enriched (2S)-2-(oxan-4-yl)propan-1-ol.
Conversion of Alcohol to Amine
The conversion of the primary alcohol to the primary amine is a standard transformation in organic synthesis. A reliable method involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with an azide and subsequent reduction.
Caption: Figure 3: Conversion of the chiral alcohol to the target amine.
Experimental Protocol: Amination
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Tosylation: To a solution of (2S)-2-(oxan-4-yl)propan-1-ol (1.0 equivalent) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.1 equivalents) is added portion-wise. The reaction is stirred at 0 °C for several hours and then allowed to warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the tosylate, which is used in the next step without further purification.
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Azide Substitution: The crude tosylate is dissolved in dimethylformamide (DMF), and sodium azide (1.5 - 2.0 equivalents) is added. The mixture is heated to 60-80 °C and stirred until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude azide.
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Reduction: The crude azide is dissolved in a suitable solvent (e.g., methanol or THF). For catalytic hydrogenation, palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete. Alternatively, for a more rapid reduction, the azide in THF can be added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. The reaction is carefully quenched with water and aqueous sodium hydroxide.
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Purification: The final product is isolated by extraction and purified by distillation or column chromatography to yield (2S)-2-(oxan-4-yl)propan-1-amine.
Applications in Drug Discovery and Medicinal Chemistry
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The (2S)-2-(oxan-4-yl)propan-1-amine scaffold presents several features that are attractive for drug design:
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Stereodefined Center: The (S)-configuration allows for stereospecific interactions with biological targets, which is often crucial for potency and selectivity.
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Primary Amine Handle: The primary amine provides a versatile point for derivatization, enabling the construction of amides, sulfonamides, and other functional groups common in drug molecules.
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Oxane Moiety: The tetrahydropyran ring can act as a bioisostere for other groups, improve aqueous solubility, and influence the metabolic profile of a drug candidate.
While specific applications of this particular molecule are not yet widely reported, its structural motifs are present in various classes of therapeutic agents, including but not limited to, enzyme inhibitors, receptor modulators, and antiviral compounds. Researchers can utilize this building block to explore new chemical space and develop novel drug candidates with improved pharmacological properties.
Safety and Handling
As with all amine-containing compounds, (2S)-2-(oxan-4-yl)propan-1-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is expected to be a skin and eye irritant. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
(2S)-2-(oxan-4-yl)propan-1-amine is a promising chiral building block with significant potential in medicinal chemistry and drug discovery. Its stereodefined structure and versatile functional groups make it an attractive starting material for the synthesis of novel, enantiomerically pure compounds. The synthetic routes outlined in this guide provide a practical framework for its preparation, enabling its broader application in research and development.
References
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PubChemLite. 2-(oxan-4-yl)propan-1-amine (C8H17NO). [Link]
